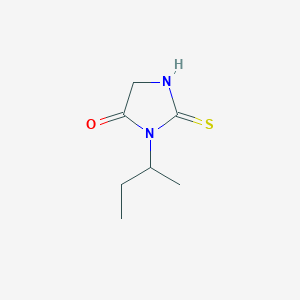

3-(Sec-butyl)-2-thioxoimidazolidin-4-one

描述

Structure

3D Structure

属性

IUPAC Name |

3-butan-2-yl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2OS/c1-3-5(2)9-6(10)4-8-7(9)11/h5H,3-4H2,1-2H3,(H,8,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEZFDTBNAXLZAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)N1C(=O)CNC1=S | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3 Sec Butyl 2 Thioxoimidazolidin 4 One and Analogues

Classical Synthetic Routes to the 2-Thioxoimidazolidin-4-one Core

The foundational 2-thioxoimidazolidin-4-one ring system can be constructed through several reliable synthetic pathways. These methods are often versatile, allowing for the introduction of substituents at various positions.

Cyclization Reactions Involving Thioureas and α-Halo Esters

One of the most traditional and straightforward methods for constructing the 2-thioxoimidazolidin-4-one core is the condensation reaction between a thiourea (B124793) or a thiourea derivative and an α-halo ester, such as ethyl chloroacetate. uobaghdad.edu.iq This reaction proceeds via an initial S-alkylation of the thiourea by the α-halo ester, followed by an intramolecular cyclization. The final step involves the elimination of water and ethanol (B145695) to yield the heterocyclic ring.

The general mechanism involves the nucleophilic attack of the sulfur atom of the thiourea on the electrophilic carbon of the α-halo ester, displacing the halide. The resulting intermediate then undergoes an intramolecular condensation, where one of the nitrogen atoms attacks the ester carbonyl group, leading to the formation of the five-membered ring after elimination. The presence of a base, such as sodium acetate, is often required to facilitate the cyclization step. This method is robust, but the reactivity of the starting materials and reaction conditions must be carefully controlled to achieve high yields.

Multi-Component Reactions for Direct Core Formation

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer a highly efficient route to the 2-thioxoimidazolidin-4-one core. rug.nlchemistryforsustainability.org These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. chemistryforsustainability.org

A relevant example is the base-controlled, one-pot, three-component reaction of chiral amino esters, isothiocyanates, and α-halo compounds. researchgate.net Under basic conditions, these components can be regioselectively guided to form 2-thioxoimidazolidin-4-ones in good to excellent yields. researchgate.net Another approach is a modification of the Bucherer-Bergs reaction, which can be adapted for thiohydantoin synthesis using components like a ketone, cyanide, and ammonium (B1175870) carbonate in the presence of a sulfur source. jchemrev.com The choice of catalyst, solvent, and temperature is critical in directing the outcome of these complex transformations.

Synthesis via Thiosemicarbazide (B42300) and Carbonyl Compounds

A widely used and versatile two-step method involves the initial condensation of thiosemicarbazide with an aldehyde or ketone. researchgate.net This reaction forms a thiosemicarbazone intermediate. The subsequent cyclization of the thiosemicarbazone with an α-halo ester, typically in the presence of a base like fused sodium acetate, yields the 2-thioxoimidazolidin-4-one ring. researchgate.net

Targeted Synthesis of 3-(Sec-butyl)-2-thioxoimidazolidin-4-one

The introduction of a sec-butyl group at the N-3 position presents specific synthetic challenges, including control of regioselectivity and management of the steric bulk of the substituent.

Optimization of Reaction Conditions for Sec-butyl Incorporation

The most direct route to this compound involves the reaction of an α-amino acid or its ester with sec-butyl isothiocyanate. ucl.ac.beacs.org This reaction first forms an N-(sec-butylthiocarbamoyl) amino acid intermediate, which then undergoes acid- or base-catalyzed cyclization to form the desired N-3 substituted thiohydantoin.

Optimization of this synthesis requires careful consideration of several factors as detailed in the table below. The choice of the α-amino acid will determine the substituent at the C-5 position of the final product. For an unsubstituted C-5 position, glycine (B1666218) or its ester would be the precursor of choice.

| Parameter | Variable | Rationale and Research Findings |

|---|---|---|

| Solvent | DMF, Acetonitrile, Pyridine, Ethanol | The polarity and proticity of the solvent can influence the rate of both the initial thiourea formation and the subsequent cyclization. Aprotic polar solvents like DMF are often effective. acs.org |

| Temperature | Room Temperature to Reflux (e.g., 60 °C) | Higher temperatures are typically required to drive the cyclization step, which involves dehydration. Studies on related syntheses show that heating to around 60 °C is often optimal for achieving good conversion rates without significant degradation. acs.org |

| Catalyst | Acid (e.g., HCl) or Base (e.g., Triethylamine) | The cyclization of the thiourea intermediate can be catalyzed by either acid or base. Acidic conditions facilitate the dehydration and ring closure, while basic conditions can also promote the necessary intramolecular nucleophilic attack. ucl.ac.be |

| Precursor Form | α-Amino Acid vs. α-Amino Ester | Using an α-amino acid ester can prevent side reactions involving the carboxylic acid and may lead to cleaner product formation. The ester is typically hydrolyzed during the final cyclization step or in a subsequent workup. ucl.ac.beacs.org |

Investigation of Precursor Reactivity and Selectivity

The choice of precursors is critical for the successful synthesis of this compound. The primary precursor for introducing the N-3 substituent is sec-butyl isothiocyanate. This electrophilic reagent readily reacts with the nucleophilic amino group of an α-amino acid to form the key thiourea intermediate. ucl.ac.be

An alternative approach involves starting with N-sec-butylthiourea. This precursor could then be reacted with an α-halo ester. However, this route can present selectivity challenges. N-substituted thioureas have two different nitrogen atoms (N1 and N3) that could potentially participate in the cyclization, leading to isomeric products. The reaction conditions must be finely tuned to favor the attack by the desired nitrogen atom to ensure the formation of the 3-(sec-butyl) isomer.

Furthermore, the sec-butyl group is chiral. If a chiral, non-racemic α-amino acid is used as a starting material, the reaction will produce a mixture of diastereomers. The steric hindrance of the sec-butyl group might influence the facial selectivity of the cyclization step, potentially leading to a non-equimolar ratio of diastereomers. The separation and characterization of these diastereomers would be a crucial aspect of the synthesis.

The following table summarizes the key precursors and their roles in the synthesis.

| Precursor | Role in Synthesis | Key Reaction | Selectivity Considerations |

|---|---|---|---|

| Glycine (or its ester) | Provides the C4, C5, and N1 atoms of the core | Reacts with sec-butyl isothiocyanate | Achiral precursor for an unsubstituted C5 position |

| Sec-butyl Isothiocyanate | Source of the C2, S, and N3-sec-butyl group | Forms a thiourea with the amino acid | Direct and regioselective route to the N-3 substituted product |

| Ethyl Chloroacetate | Provides the C4 and C5 atoms | Cyclization with a pre-formed thiourea | Used in classical routes, requires N-sec-butylthiourea as a partner |

| N-sec-butylthiourea | Provides the N3-sec-butyl, C2, S, and N1 atoms | Reacts with an α-halo ester | Potential for regioisomeric byproducts depending on which nitrogen cyclizes |

Green Chemistry Approaches in Thioxoimidazolidinone Synthesis

In recent years, the principles of green chemistry have been increasingly applied to the synthesis of thioxoimidazolidinone scaffolds to reduce environmental impact, improve safety, and enhance efficiency. These approaches focus on minimizing waste, avoiding hazardous solvents, and utilizing catalytic methods.

Solvent-free synthesis, often coupled with energy sources like microwave irradiation, represents a significant advancement in green chemistry. tandfonline.comcem.com These reactions minimize the use of volatile organic compounds (VOCs), leading to cleaner processes, easier product isolation, and often, dramatically reduced reaction times. nih.gov One-pot, solvent-free syntheses of various heterocyclic compounds, including thiazolidin-4-ones which share synthetic precursors with thioxoimidazolidinones, have been effectively demonstrated. nih.govekb.eg

Microwave-assisted solvent-free synthesis often involves adsorbing reactants onto a solid support, such as silica (B1680970) or alumina. nih.gov This technique has been successfully used for various condensation and cyclization reactions. For instance, the synthesis of 5-arylidene-2-imino-4-thiazolidinones has been achieved by the condensation of thiourea, chloroacetic acid, and an aldehyde under solvent-free microwave irradiation. nih.gov While specific data for this compound is not extensively documented under these conditions, the general applicability of this method to related structures highlights its potential. The reaction typically proceeds by mixing the reactants, sometimes with a solid support or catalyst, and irradiating the mixture in a microwave reactor for a few minutes.

Table 1: Examples of Microwave-Assisted Synthesis of Thiazolidin-4-one and Thioxoimidazolidin-4-one Analogues

| Reactants | Energy Source | Conditions | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Aldehyde, Thiosemicarbazide, Maleic Anhydride | Microwave | Solvent-free, 120°C | 6-12 min | 45-82% |

| 3-Formyl Chromone, Primary Amine, Mercaptoacetic Acid | Microwave | Liquid-phase (combinatorial) | Not specified | Not specified |

| Thiourea, Chloroacetic Acid, Aldehyde | Microwave | Solvent-free | Not specified | Good yields |

This table presents data for analogous heterocyclic syntheses to illustrate the effectiveness of microwave-assisted and solvent-free methods.

Water is an ideal green solvent due to its non-toxicity, non-flammability, and abundance. "On-water" synthesis, where reactions are performed with immiscible reactants suspended in water, can surprisingly accelerate reaction rates due to hydrophobic effects. nih.gov

A notable example is the novel and efficient "on water" mediated one-pot synthesis of thioxoimidazolidinone-isatin conjugates. nih.gov This reaction utilizes a recyclable ZnMnO₃@Ni(OH)₂ nanocatalyst for a three-component reaction involving isatins, methylglycine (sarcosine), and various isothiocyanates in water. nih.gov The process demonstrates high efficiency and sustainability, forming C-C and C-N bonds to yield highly substituted 3-methyl-5-oxo-2-thioxoimidazolidin indolinone derivatives. nih.gov The reaction proceeds smoothly at room temperature, highlighting the benefits of the aqueous medium in facilitating such transformations. nih.gov While this specific example does not produce a 3-sec-butyl derivative, the methodology is adaptable and showcases a powerful green approach for creating diverse thioxoimidazolidinone libraries.

Catalytic methods are central to green chemistry as they allow for reactions to proceed with high efficiency and selectivity under mild conditions, using only substoichiometric amounts of the catalyst.

Nanocatalysis: Nanocatalysts offer advantages such as high surface-area-to-volume ratios, leading to enhanced catalytic activity, and the potential for easy recovery and reuse, particularly with magnetic nanoparticles. organic-chemistry.org In the synthesis of thioxoimidazolidinone analogues, nanocatalysts have proven effective. For instance, the previously mentioned ZnMnO₃@Ni(OH)₂ nanocatalyst used in "on water" synthesis is a core-shell structure that provides stability and facilitates rapid reactions. nih.gov This catalyst was shown to be reusable for a minimum of eight cycles without a significant loss of activity, making the protocol both sustainable and economical. nih.gov The use of such heterogeneous catalysts in aqueous media simplifies product purification and minimizes waste, aligning perfectly with green chemistry principles. nih.gov

Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules without the need for metal catalysts. nih.gov Chiral amines, such as those derived from proline, have been instrumental in this field. MacMillan's imidazolidinone catalysts, for example, activate α,β-unsaturated aldehydes and ketones toward various asymmetric transformations through the formation of chiral iminium ions. ekb.eg These organocatalytic strategies can be applied to construct the chiral backbone of 2-thioxoimidazolidin-4-one derivatives. By starting with chiral α-amino acids or employing organocatalytic methods to generate chiral intermediates, it is possible to synthesize enantiomerically enriched thioxoimidazolidinones.

Stereoselective Synthesis of Chiral this compound Derivatives

The presence of the sec-butyl group introduces a stereocenter at the N-3 position of the imidazolidinone ring, making stereoselective synthesis a critical challenge for accessing enantiomerically pure forms of the compound.

Asymmetric synthesis of chiral 3-substituted-2-thioxoimidazolidin-4-ones can be approached by two main strategies: (A) using a chiral building block that already contains the desired stereochemistry, or (B) creating the stereocenter during the synthesis using a chiral auxiliary or catalyst.

Strategy A: Chiral Building Block Approach This strategy involves starting with an enantiomerically pure α-amino acid. For the synthesis of this compound, one could theoretically start from a chiral α-amino acid which is then reacted with sec-butyl isothiocyanate. The subsequent cyclization would yield the desired chiral product. However, the more common route involves reacting an α-amino acid with an isothiocyanate. To place the sec-butyl group at the N-3 position, one would typically start with an N-(sec-butyl)amino acid.

Strategy B: Chiral Auxiliary Approach Chiral auxiliaries are temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. researchgate.net Evans' oxazolidinone auxiliaries and Ellman's tert-butanesulfinamide are prominent examples. nih.govresearchgate.net

For instance, an achiral imidazolidin-2-thione precursor could be N-acylated with a chiral auxiliary. Subsequent diastereoselective alkylation at the N-3 position with a sec-butyl electrophile (e.g., 2-bromobutane), followed by removal of the auxiliary, would yield the chiral product. The steric bulk and defined conformation of the auxiliary shields one face of the molecule, directing the incoming electrophile to the opposite face, thus controlling the stereochemistry. researchgate.net

Directly controlling the stereochemistry during the introduction of the sec-butyl group onto the nitrogen atom is a significant synthetic challenge. As specific literature for this transformation on a 2-thioxoimidazolidin-4-one core is scarce, analogous strategies from the synthesis of other N-sec-butyl heterocycles can be considered.

One powerful method involves the use of N-tert-butanesulfinyl imines, derived from the condensation of Ellman's chiral tert-butanesulfinamide with an aldehyde or ketone. nih.gov A potential synthetic route could involve the preparation of a suitable precursor that can be converted into an imine. The diastereoselective addition of a nucleophile to this chiral N-sulfinyl imine would establish a new stereocenter.

A more direct, albeit hypothetical, approach would be the diastereoselective N-alkylation of a precursor bearing a different chiral auxiliary. For example, a 2-thioxoimidazolidin-4-one could be attached to a removable chiral auxiliary at the N-1 position. Deprotonation of the N-3 nitrogen followed by alkylation with a sec-butyl halide could proceed with diastereoselectivity, influenced by the chiral environment of the auxiliary. The success of this approach would heavily depend on the ability of the auxiliary to effectively bias the trajectory of the incoming electrophile. The selection of the base and reaction conditions would be critical to control the formation of the desired stereoisomer. After the alkylation step, the chiral auxiliary would be cleaved to afford the enantiomerically enriched this compound.

Table 2: List of Chemical Compounds

| Compound Name |

|---|

| This compound |

| Thiazolidin-4-one |

| 5-Arylidene-2-imino-4-thiazolidinone |

| Thiourea |

| Chloroacetic acid |

| 3-Alkyl-2,6-diarylpiperidin-4-one thiosemicarbazone |

| Chloroethyl acetate |

| Sodium acetate |

| NaHSO₄·SiO₂ |

| Aldehyde |

| Thiosemicarbazide |

| Maleic Anhydride |

| 3-Formyl Chromone |

| Mercaptoacetic acid |

| Isatin |

| Methylglycine (sarcosine) |

| Isothiocyanate |

| 3-Methyl-5-oxo-2-thioxoimidazolidin indolinone |

| ZnMnO₃@Ni(OH)₂ |

| Proline |

| MacMillan's imidazolidinone catalysts |

| Iminium ion |

| α-Amino acid |

| Sec-butyl isothiocyanate |

| N-(sec-butyl)amino acid |

| Evans' oxazolidinone auxiliaries |

| Tert-butanesulfinamide |

| 2-Bromobutane |

Diastereoselective and Enantioselective Approaches

The introduction of chirality in the synthesis of this compound and its analogues can be achieved through various sophisticated strategies. These methods aim to control the three-dimensional arrangement of atoms, leading to the desired stereoisomer with high purity. Key among these strategies are the use of chiral auxiliaries, which temporarily impart their chirality to a substrate to direct a stereoselective transformation, and enantioselective catalysis, where a chiral catalyst creates a chiral environment for the reaction.

Diastereoselective Synthesis Using Chiral Auxiliaries

A powerful and well-established method for achieving asymmetric synthesis is the use of a chiral auxiliary. This approach involves covalently attaching a chiral molecule to a prochiral substrate. The inherent chirality of the auxiliary then directs subsequent reactions to occur from a specific face of the molecule, leading to the formation of one diastereomer in preference to others. After the desired stereocenter has been created, the auxiliary can be cleaved and ideally recycled.

While specific examples detailing the diastereoselective synthesis of this compound are not extensively documented, the principles can be effectively illustrated by analogy to well-studied systems. The use of pseudoephedrine and its analogue, pseudoephenamine, as chiral auxiliaries in the diastereoselective alkylation of amide enolates provides a robust model for how stereocenters adjacent to a carbonyl group can be controlled. harvard.edu This methodology could be adapted to the synthesis of substituted thiohydantoin analogues.

For instance, a chiral amino alcohol like pseudoephenamine can be acylated to form an amide. Deprotonation of this amide followed by alkylation allows for the introduction of a new substituent with a high degree of stereocontrol. The bulky groups on the chiral auxiliary effectively shield one face of the enolate, forcing the alkylating agent to approach from the less hindered side. harvard.edu

The diastereoselectivity of such alkylation reactions is often excellent, with diastereomeric ratios (d.r.) exceeding 98:2 in many cases. harvard.edu The following table illustrates the high diastereoselectivities achieved in the alkylation of pseudoephenamine amides with various alkyl halides, a strategy that could be conceptually applied to the synthesis of chiral thiohydantoin precursors.

| Entry | Alkyl Halide (R-X) | Product | Yield (%) | Diastereomeric Ratio (d.r.) |

|---|---|---|---|---|

| 1 | Allyl Bromide | N-((2S,3S)-3-hydroxy-1,2-diphenyl-3-(p-tolyl)propyl)pent-4-enamide | 95 | >99:1 |

| 2 | Benzyl Bromide | N-((2S,3S)-3-hydroxy-1,2-diphenyl-3-(p-tolyl)propyl)-3-phenylpropanamide | 99 | >99:1 |

| 3 | Ethyl Iodide | N-((2S,3S)-3-hydroxy-1,2-diphenyl-3-(p-tolyl)propyl)butanamide | 90 | 98:2 |

| 4 | Methyl Iodide | N-((2S,3S)-3-hydroxy-1,2-diphenyl-3-(p-tolyl)propyl)propanamide | 98 | 98:2 |

This table presents data from the diastereoselective alkylation of pseudoephenamine amides, which serves as a model for the potential stereocontrol achievable in the synthesis of chiral thiohydantoin analogues. harvard.edu

A similar approach for the synthesis of a 3-(sec-butyl)-5-alkyl-2-thioxoimidazolidin-4-one analogue would involve the use of a chiral α-amino acid derivative. The inherent chirality of the amino acid would act as a chiral auxiliary to direct the stereoselective introduction of a substituent at the C-5 position of the thiohydantoin ring.

Enantioselective Catalytic Approaches

In recent years, organocatalysis has emerged as a powerful tool for the synthesis of enantiomerically enriched compounds. Chiral organocatalysts, such as those derived from cinchona alkaloids or proline, can activate substrates and facilitate reactions in a stereocontrolled manner.

One potential enantioselective route to analogues of this compound is through a catalytic asymmetric Michael addition to a 5-ylidene-2-thiohydantoin precursor. The 5-ylidene group acts as a Michael acceptor, and the addition of a nucleophile, guided by a chiral catalyst, would create a stereocenter at the C-5 position. Thiohydantoin derivatives bearing a pyrrolidine (B122466) moiety have been shown to be effective organocatalysts for Michael additions and aldol (B89426) reactions, highlighting the potential for the thiohydantoin scaffold itself to be involved in stereoselective transformations. jchemrev.com

Furthermore, chiral phosphoric acids have been successfully employed in the catalytic asymmetric domino cyclization of N,N'-dialkyl thioureas with β,γ-unsaturated α-ketoesters to produce chiral thiohydantoins with a quaternary stereocenter at the C-5 position. This method has demonstrated high yields and excellent enantioselectivities (up to 97% ee). rsc.org The general scheme for such a reaction is presented below.

| Entry | N,N'-Dialkylthiourea | β,γ-Unsaturated α-Ketoester | Catalyst | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 1 | N,N'-Dimethylthiourea | Ethyl (E)-2-oxo-4-phenylbut-3-enoate | Chiral Phosphoric Acid A | 95 | 97 |

| 2 | N,N'-Diethylthiourea | Ethyl (E)-2-oxo-4-phenylbut-3-enoate | Chiral Phosphoric Acid A | 92 | 95 |

| 3 | N,N'-Diisopropylthiourea | Ethyl (E)-2-oxo-4-phenylbut-3-enoate | Chiral Phosphoric Acid B | 88 | 92 |

| 4 | N,N'-Diallylthiourea | Ethyl (E)-2-oxo-4-(p-tolyl)but-3-enoate | Chiral Phosphoric Acid A | 90 | 96 |

This table illustrates the high enantioselectivities achievable in the synthesis of chiral thiohydantoins using chiral phosphoric acid catalysis. rsc.org

While this specific reaction leads to N-1 and N-3 dialkylated products, the underlying principle of using a chiral catalyst to control the cyclization and formation of a stereocenter within the thiohydantoin core is a key strategy. Adapting such a methodology to incorporate a sec-butyl group at the N-3 position would be a promising avenue for the enantioselective synthesis of the target compound and its analogues.

Chemical Reactivity and Derivatization Strategies of the 2 Thioxoimidazolidin 4 One Nucleus

Electrophilic Substitution Reactions

Electrophilic substitution reactions on the 2-thioxoimidazolidin-4-one nucleus are not as common as other transformations. The aromatic character required for classical electrophilic aromatic substitution is absent. masterorganicchemistry.com However, the active methylene (B1212753) group at the C-5 position is a key site for electrophilic attack after deprotonation, which is more accurately described as a condensation reaction (see Section 3.3). Friedel-Crafts reactions, a typical example of electrophilic substitution, are generally used for functionalizing aromatic biomolecules and are less relevant to this specific heterocyclic core unless an aromatic substituent is present elsewhere on the molecule. chemrxiv.orgnih.gov

Nucleophilic Attack and Ring Modifications

The carbonyl group (C-4) and the thiocarbonyl group (C-2) of the 2-thioxoimidazolidin-4-one ring are susceptible to nucleophilic attack. Strong nucleophiles can lead to ring-opening reactions. For instance, hydrolysis with strong acids or bases can cleave the amide bond, leading to the formation of corresponding amino acid derivatives. The reactivity of these sites allows for various ring modifications and the synthesis of more complex structures, such as in the cascade synthesis of oxazolidinones from epoxides, which also involves nucleophilic ring-opening. nih.gov

Condensation Reactions and Formation of Arylidene Derivatives

One of the most widely utilized reactions involving the 2-thioxoimidazolidin-4-one nucleus is the Knoevenagel condensation. This reaction occurs at the active methylene group (C-5), which is flanked by the carbonyl (C-4) and thiocarbonyl (C-2) groups, increasing the acidity of its protons. In the presence of a base (such as piperidine (B6355638) or ethanolamine), the C-5 position is readily deprotonated, forming a nucleophilic carbanion. scirp.org

This carbanion subsequently attacks the carbonyl carbon of various aromatic or heteroaromatic aldehydes. The resulting intermediate then undergoes dehydration to yield 5-arylidene-2-thioxoimidazolidin-4-one derivatives. scirp.org These arylidene derivatives are crucial intermediates in the synthesis of a wide array of heterocyclic compounds with potential pharmacological activities. scirp.org

Table 1: Examples of Knoevenagel Condensation with 2-Thioxoimidazolidin-4-one Derivatives

| Aldehyde Reactant | Base/Catalyst | Resulting Derivative | Reference |

|---|---|---|---|

| Aromatic Aldehydes | Piperidine | 5-Arylidene-2-thioxoimidazolidin-4-ones | scirp.org |

This table illustrates common catalysts used in the Knoevenagel condensation to form arylidene derivatives.

Functionalization at Nitrogen (N-1, N-3) and Sulfur Positions

The nitrogen atoms (N-1 and N-3) and the exocyclic sulfur atom are primary sites for functionalization through alkylation and acylation. chemrxiv.org

N-Alkylation and N-Acylation: The proton at the N-1 position is acidic and can be removed by a suitable base to form an anion, which can then react with various electrophiles like alkyl halides or acyl chlorides. This allows for the introduction of diverse substituents at the N-1 position. Functionalization at N-3 is also possible, as demonstrated in the synthesis of 5-substituted 2,4-dioxopiperidines where N-protection is a key step. researchgate.net

S-Alkylation: The sulfur atom of the thiocarbonyl group is a soft nucleophile and can be selectively alkylated using alkyl halides under appropriate conditions. This reaction converts the thione into a thioether (or isothiourea) moiety, which can be a useful intermediate for further transformations.

The 2-thioxoimidazolidin-4-one scaffold serves as a building block for synthesizing more complex molecules by incorporating other heterocyclic rings and functional groups. nih.gov

Azomethine: Schiff bases (azomethines) can be introduced, often at the N-3 position, by reacting a 3-amino-2-thioxoimidazolidin-4-one (B8758736) precursor with aldehydes or ketones. nih.gov These derivatives are explored for their biological activities. nih.gov

Pyrazole (B372694) and Triazole: These five-membered heterocyclic rings can be attached to the 2-thioxoimidazolidin-4-one core. nih.gov For example, a pyrazole moiety can be introduced via a substituent on one of the nitrogen atoms or by constructing the pyrazole ring from a functional group attached to the thiohydantoin core. nih.govmdpi.com Similarly, triazole rings can be incorporated to create hybrid molecules. nih.govnih.gov

Benzoxazole: This fused heterocyclic system can be linked to the thiohydantoin nucleus to generate novel compounds with potential anticancer properties. nih.gov

Piperidine: Piperidine rings can be incorporated into the final structure, for instance, through Mannich reactions involving the N-H proton, formaldehyde, and a piperidine derivative. nih.govnih.govbroadpharm.com

Table 2: Examples of Moieties Incorporated into the 2-Thioxoimidazolidin-4-one Scaffold

| Incorporated Moiety | Method of Incorporation | Potential Application | Reference |

|---|---|---|---|

| Pyrazole | Synthesis from functionalized precursors | Antidiabetic, Anticancer | nih.govnih.gov |

| Triazole | Synthesis from functionalized precursors | Anticancer | nih.gov |

| Benzoxazole | Synthesis from functionalized precursors | Anticancer | nih.gov |

This table summarizes various chemical moieties that have been successfully integrated with the 2-thioxoimidazolidin-4-one nucleus.

Heterocyclic Annulation and Ring Expansion Reactions

The reactive sites on the 2-thioxoimidazolidin-4-one ring, particularly the 5-arylidene derivatives, are excellent precursors for heterocyclic annulation (ring-forming) reactions. The α,β-unsaturated system in the 5-arylidene derivatives can participate in cycloaddition or cyclocondensation reactions with binucleophiles to construct new fused or spiro-heterocyclic systems. For instance, reaction with hydrazine (B178648) or its derivatives can lead to the formation of pyrazole rings fused to the imidazolidinone core. nih.gov These strategies allow for significant expansion of the chemical space and the creation of novel polycyclic compounds.

Mechanistic Studies of Derivatization Reactions

The derivatization of the 2-thioxoimidazolidin-4-one nucleus, the core structure of 3-(sec-butyl)-2-thioxoimidazolidin-4-one, is governed by its complex electronic properties and the presence of multiple reactive sites. Mechanistic studies, often supported by kinetic experiments and computational chemistry, have been crucial in understanding the regioselectivity and pathways of these reactions.

The 2-thiohydantoin (B1682308) ring is an ambident nucleophile, containing several atoms (N1, N3, S2, and the α-carbon C5) that can react with electrophiles. The specific course of a derivatization reaction is influenced by the tautomeric forms of the molecule, the nature of the electrophile, and the reaction conditions.

Tautomerism and Nucleophilicity

The 2-thioxoimidazolidin-4-one ring can exist in several tautomeric forms, most notably the thione-thiol equilibrium. The thione form is generally more stable, but the thiol (or thio-enol) tautomer plays a significant role in its reactivity. Alkylation reactions, for instance, often result in the formation of 2-alkylmercapto derivatives, indicating that the thio-enol structure is highly relevant and reactive. researchgate.net The N3-H group is situated between two electron-withdrawing groups (C=S and C=O), making it more acidic than the N1-H group. uctm.edu This increased acidity facilitates deprotonation at the N3 position under basic conditions, forming a reactive anion. jchemrev.comjchemrev.com

Mechanism of Alkylation Reactions

Alkylation is a primary method for derivatizing the 2-thioxoimidazolidin-4-one core. The mechanism typically follows a nucleophilic substitution (SN2) pathway where the nucleophilic thiohydantoin anion attacks an alkyl halide. The regioselectivity of this reaction (S- vs. N-alkylation) is a key area of mechanistic investigation.

S-Alkylation : The formation of 2-alkylmercapto derivatives via S-alkylation is common. researchgate.net This pathway is favored when using reagents like methyl iodide in the presence of a mild base such as potassium carbonate. jchemrev.commdpi.com The reaction proceeds through the highly nucleophilic sulfur atom of the thio-enolate tautomer.

N-Alkylation : While S-alkylation is frequent, N-alkylation can also occur, particularly at the more acidic N3 position after deprotonation. uctm.edu The choice between N- and S-alkylation can be directed by the reaction conditions and the properties of the alkylating agent according to Hard and Soft Acids and Bases (HSAB) theory.

Computational studies using Density Functional Theory (DFT) have been employed to analyze the electronic properties and reactivity of thiohydantoin derivatives. researchgate.net These studies help in understanding the distribution of electron density and predicting the most likely sites for electrophilic attack.

| Factor | Favors S-Alkylation | Favors N-Alkylation | Mechanistic Rationale |

|---|---|---|---|

| Base Strength | Weak Base (e.g., K₂CO₃) | Strong Base (e.g., NaH) | Strong bases fully deprotonate nitrogen atoms, increasing their nucleophilicity relative to sulfur. |

| Electrophile (HSAB) | Soft Electrophiles (e.g., CH₃I) | Hard Electrophiles | The sulfur atom is a soft nucleophile and preferentially reacts with soft electrophiles. Nitrogen is a harder nucleophile. |

| Solvent | Polar Aprotic Solvents | - | Polar aprotic solvents stabilize the transition state of SN2 reactions without solvating the nucleophile excessively. |

Mechanism of C5-Position Derivatization

The C5 position of the 2-thioxoimidazolidin-4-one ring is a nucleophilic center, particularly when unsubstituted. jchemrev.comjchemrev.com It features an active methylene group, and its protons are acidic enough to be removed by a base, forming a carbanion. This anion can then react with electrophiles, most commonly in condensation reactions with aldehydes and ketones (a Knoevenagel-type condensation). jchemrev.com This reaction is a cornerstone for synthesizing 5-arylidene-2-thiohydantoin derivatives.

Ring Transformation and Cleavage Mechanisms

Mechanistic studies have also explored reactions that involve the transformation of the heterocyclic ring itself.

Base-Catalyzed Hydrolysis : The mechanism for the hydrolysis of 1-acyl-2-thiohydantoins under basic conditions has been described. jchemrev.comjchemrev.com The reaction initiates with the ionization of the acidic N3 proton. The resulting anion undergoes a nucleophilic attack by a hydroxide (B78521) ion on the exocyclic acyl carbonyl group, leading to the cleavage of the acyl group and regeneration of the 2-thiohydantoin core. jchemrev.comjchemrev.com

Tandem Ring-Closure and Ring-Open Cascade : A proposed mechanism for the formation of N3-substituted thiohydantoin acids from corresponding amides involves a tandem ring-closure and ring-opening cascade. nih.gov In this pathway, the thiol group of a carbamimidothioic acid isoform attacks an exo-amide, forming a bicyclic imidazo[2,1-b]thiazole-2,5(3H, 6H)-dione intermediate. This unstable intermediate was detected by mass spectrometry and subsequently undergoes hydrolysis to yield the final acid product. nih.gov

Computational and Kinetic Studies

Modern mechanistic investigations heavily rely on computational and kinetic methods.

Density Functional Theory (DFT) : DFT calculations have been utilized to understand the mechanisms of 2-thiohydantoin formation, elucidating the structures of important intermediates and transition states. rsc.org Such studies can rationalize racemization at the C5 position by comparing steric and electrostatic effects in proposed transition states. researchgate.net

NMR Spectroscopy : 1H NMR spectroscopy serves as a practical tool for monitoring reaction kinetics and identifying intermediates in the formation of 2-thiohydantoins, providing experimental data that complements theoretical calculations. rsc.org

These studies collectively provide a detailed picture of the reaction mechanisms governing the derivatization of the 2-thioxoimidazolidin-4-one nucleus, enabling chemists to design synthetic routes to novel derivatives with desired substitutions.

Advanced Spectroscopic Characterization and Structural Elucidation of the Chemical Compound

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the carbon-hydrogen framework of 3-(sec-butyl)-2-thioxoimidazolidin-4-one. By analyzing the chemical environment of ¹H and ¹³C nuclei, a complete structural assignment can be achieved.

The ¹H NMR spectrum provides information on the number of distinct proton environments and their neighboring protons. For this compound, the spectrum is expected to show characteristic signals for both the sec-butyl group and the imidazolidine (B613845) ring.

The sec-butyl group protons typically present a complex but predictable pattern:

A triplet corresponding to the terminal methyl group (CH₃-CH₂-).

A doublet for the other methyl group (-CH(CH₃)-).

A multiplet (often a sextet or more complex) for the methine proton (-CH(CH₃)-), which is coupled to the protons of both adjacent methyl and methylene (B1212753) groups.

A multiplet for the two diastereotopic protons of the methylene group (-CH₂-).

The imidazolidine ring protons are expected as follows:

A singlet for the methylene protons (C5-H₂) of the heterocyclic ring. In some derivatives, these protons can appear as a pair of doublets if they are diastereotopic.

A broad singlet for the N1-H proton, which can exchange with deuterium (B1214612) oxide (D₂O).

Interactive Data Table: Predicted ¹H NMR Chemical Shifts and Multiplicities

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

| NH (Ring, Position 1) | 8.0 - 9.5 | Broad Singlet | Position can vary; signal disappears upon D₂O exchange. |

| CH ₂ (Ring, Position 5) | ~4.1 | Singlet | Appears as a singlet due to magnetic equivalence. |

| N-CH (sec-Butyl) | 4.5 - 5.0 | Multiplet | The methine proton attached to the nitrogen atom. |

| CH ₂ (sec-Butyl) | 1.5 - 1.8 | Multiplet | Diastereotopic protons adjacent to the chiral center. |

| CH ₃ (sec-Butyl, Doublet) | ~1.3 | Doublet | Methyl group attached to the methine carbon. |

| CH ₃ (sec-Butyl, Triplet) | ~0.9 | Triplet | Terminal methyl group of the ethyl moiety. |

The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. For this compound, seven distinct signals are anticipated.

Heterocyclic Ring Carbons : Two carbonyl/thiocarbonyl carbons and one methylene carbon. The C=S carbon (C2) is typically found significantly downfield, often around 180-185 ppm. The C=O carbon (C4) appears in the range of 170-175 ppm. The methylene carbon (C5) is expected to be the most upfield of the ring carbons. nih.gov

sec-Butyl Group Carbons : Four signals corresponding to the methine, methylene, and two distinct methyl carbons.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts

| Carbon Assignment | Expected Chemical Shift (δ, ppm) | Notes |

| C =S (Ring, C2) | 180 - 185 | Thiocarbonyl carbon, characteristically downfield. nih.gov |

| C =O (Ring, C4) | 170 - 175 | Carbonyl carbon. nih.gov |

| C H₂ (Ring, C5) | ~35 | Methylene carbon of the imidazolidine ring. |

| N-C H (sec-Butyl) | ~55 | Methine carbon directly attached to the nitrogen. |

| C H₂ (sec-Butyl) | ~28 | Methylene carbon of the sec-butyl group. |

| C H₃ (sec-Butyl, from -CH(CH₃)) | ~19 | Methyl carbon adjacent to the methine. |

| C H₃ (sec-Butyl, from -CH₂CH₃) | ~11 | Terminal methyl carbon. |

While 1D NMR provides foundational data, 2D NMR experiments are crucial for unambiguous assignment of all proton and carbon signals and for confirming the molecular structure.

COSY (Correlation Spectroscopy) : This experiment identifies proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the coupled protons within the sec-butyl group, confirming their connectivity (e.g., the methine proton would show cross-peaks to both the adjacent methylene and methyl protons).

HSQC (Heteronuclear Single Quantum Coherence) : This technique correlates directly bonded carbon and proton atoms (¹H-¹³C, one-bond correlations). It would be used to definitively assign each carbon signal to its attached proton(s). For example, the ¹H signal for the ring's CH₂ group at ~4.1 ppm would correlate with the ¹³C signal at ~35 ppm.

HMBC (Heteronuclear Multiple Bond Correlation) : HMBC reveals longer-range (typically 2-3 bonds) couplings between protons and carbons. This is vital for connecting different parts of the molecule. Key correlations would include the N-CH proton of the sec-butyl group showing a cross-peak to the C=S (C2) and C=O (C4) carbons of the ring, confirming the attachment point of the alkyl substituent. The N1-H proton would also be expected to show correlations to C2, C5, and C4.

NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment identifies protons that are close in space, providing insights into the molecule's conformation and stereochemistry.

Infrared (IR) and Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Analysis

IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to specific vibrational modes. The FT-IR spectrum of this compound would exhibit several characteristic absorption bands.

N-H Stretching : A sharp to moderately broad peak in the region of 3100-3300 cm⁻¹, corresponding to the N-H bond at position 1 of the ring. researchgate.net

C-H Stretching : Absorptions just below 3000 cm⁻¹ (e.g., 2850-2960 cm⁻¹) are characteristic of the sp³ hybridized C-H bonds in the sec-butyl group and the ring's methylene group. researchgate.net

C=O Stretching : A strong, sharp absorption band around 1700-1750 cm⁻¹ is indicative of the ketone carbonyl group (C4=O). orientjchem.org

C=S Stretching : The thiocarbonyl (C2=S) stretching vibration typically appears as a weaker band in the 1050-1250 cm⁻¹ region. nih.gov

Interactive Data Table: Characteristic IR Absorption Bands

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Amide (secondary) | 3100 - 3300 | Medium |

| C-H Stretch | Alkane (sp³) | 2850 - 2960 | Strong |

| C=O Stretch | Amide (ketone) | 1700 - 1750 | Strong, Sharp |

| C=S Stretch | Thioamide | 1050 - 1250 | Medium to Weak |

| C-N Stretch | Amine/Amide | 1200 - 1350 | Medium |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the exact mass with high precision, allowing for the calculation of the molecular formula.

For this compound (C₇H₁₂N₂OS), the expected exact mass would be calculated and compared with the experimental value from HRMS to confirm the elemental composition.

The electron ionization (EI) mass spectrum would show a molecular ion peak [M]⁺ corresponding to the molecular weight of the compound. Additionally, a characteristic fragmentation pattern would be observed, providing further structural evidence. Key fragmentation pathways would likely involve:

Loss of the sec-butyl group, resulting in a prominent fragment ion.

Cleavage of the ethyl or methyl radical from the sec-butyl side chain. docbrown.info

Fragmentation of the imidazolidine ring itself.

Analysis of these fragments helps to piece together the structure of the parent molecule. researchgate.net

X-ray Crystallography for Solid-State Structural Determination

Should this compound be obtained as a suitable single crystal, X-ray crystallography can provide an unambiguous determination of its three-dimensional structure in the solid state. This technique yields precise data on bond lengths, bond angles, and intermolecular interactions like hydrogen bonding.

The resulting crystal structure would confirm the connectivity of all atoms and reveal the planarity or puckering of the five-membered ring. It would also detail the specific conformation of the sec-butyl substituent relative to the heterocyclic core. In the solid state, it is expected that intermolecular hydrogen bonds would be observed involving the N1-H proton and the C4=O oxygen atom of an adjacent molecule, leading to the formation of dimers or extended polymeric chains. researchgate.net

Crystal Structure Analysis and Molecular Conformation

The determination of a molecule's crystal structure through single-crystal X-ray diffraction is a foundational technique for understanding its three-dimensional arrangement in the solid state. This analysis provides precise data on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. For derivatives of 2-thioxoimidazolidin-4-one, such studies reveal the puckering of the five-membered ring and the orientation of the substituent groups. For instance, in a related compound, 1-acetyl-5-(2-methylpropyl)-2-thioxo-imidazolidin-4-one, the thiohydantoin ring adopts a specific conformation that is influenced by the steric and electronic effects of its substituents. researchgate.netutm.my The crystal system and space group, which describe the symmetry and periodic arrangement of molecules in the crystal lattice, are also determined. For example, the aforementioned related compound crystallizes in the triclinic system with the space group P-1. researchgate.netutm.my

Table 1: Hypothetical Crystallographic Data for a 2-Thioxoimidazolidin-4-one Derivative

| Parameter | Value |

| Crystal System | Triclinic |

| Space Group | P-1 |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | Value |

| β (°) | Value |

| γ (°) | Value |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

Note: This table is illustrative and based on data for a related compound, as specific data for this compound is unavailable.

Intermolecular Interactions and Crystal Packing Analysis (e.g., Hirshfeld Surface Analysis)

The way molecules pack together in a crystal is governed by a variety of intermolecular interactions. Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify these interactions. nih.govnih.gov This method partitions the crystal space into regions belonging to each molecule, and the resulting surface is color-coded to highlight different types of intermolecular contacts and their relative strengths.

For derivatives of imidazolidinone, Hirshfeld analysis often reveals the significant role of hydrogen bonds and van der Waals forces in the crystal packing. nih.govnih.gov For example, N—H···O or N—H···S hydrogen bonds are common in these structures, often forming chains or dimers that stabilize the crystal lattice. nih.govresearchgate.net The analysis also generates 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. Common contacts for similar organic molecules include H···H, C···H/H···C, and O···H/H···O interactions, with their respective percentages indicating their prevalence in the crystal packing. nih.govnih.gov

Table 2: Typical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis for Related Imidazolidinone Compounds

| Contact Type | Percentage Contribution (%) |

| H···H | 40 - 45 |

| C···H/H···C | 34 - 38 |

| O···H/H···O | 18 - 19 |

Note: The data in this table is representative of values found for structurally similar compounds and is provided for illustrative purposes. nih.govnih.gov

Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Chiral Analysis

Given the presence of a chiral center at the sec-butyl group, this compound is a chiral molecule and should exist as a pair of enantiomers. Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are chiroptical spectroscopic techniques that are instrumental in the analysis of chiral molecules. mdpi.comnih.gov

VCD measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. mdpi.comresearchgate.net It provides detailed information about the absolute configuration and conformational properties of a chiral molecule in solution. mdpi.comnih.gov ECD, which operates in the UV-visible region of the spectrum, provides information about the stereochemistry of the molecule based on its electronic transitions.

The application of these techniques, often in conjunction with quantum chemical calculations, allows for the determination of the absolute configuration of a chiral molecule by comparing the experimentally measured spectra with the theoretically predicted spectra for a specific enantiomer. nih.gov While no specific VCD or ECD studies have been reported for this compound, these methods would be the definitive techniques for its chiral analysis. nih.govrsc.org

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, offering insights into its structure, stability, and reactivity.

Density Functional Theory (DFT) Studies of Molecular Structure and Electronic Properties

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. While specific DFT studies on 3-(Sec-butyl)-2-thioxoimidazolidin-4-one are not extensively available in the public domain, the general principles of DFT can be applied to predict its molecular and electronic properties. Such studies would typically involve geometry optimization to determine the most stable three-dimensional arrangement of atoms.

Key electronic properties that would be elucidated include the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the resulting HOMO-LUMO gap. These parameters are crucial in predicting a molecule's reactivity, with a smaller HOMO-LUMO gap generally indicating higher reactivity. The molecular electrostatic potential (MEP) map would also be generated to identify the electron-rich and electron-deficient regions of the molecule, which are indicative of potential sites for electrophilic and nucleophilic attack, respectively.

Conformational Analysis and Energy Minimization

The presence of a flexible sec-butyl group in this compound necessitates a thorough conformational analysis to identify the most stable conformers. This process involves exploring the potential energy surface of the molecule by systematically rotating the single bonds. Energy minimization calculations are then performed for each conformer to determine its relative stability. The resulting low-energy conformations are the most likely to be present under physiological conditions and are therefore the most relevant for biological activity. These studies are critical for understanding how the molecule might adapt its shape to fit into a biological receptor.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations are employed to study the interaction of a ligand with its biological target, providing a dynamic view of the binding process.

Molecular Docking Studies for Ligand-Receptor Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. In the context of this compound, docking studies would be instrumental in identifying potential protein targets and elucidating the specific interactions that stabilize the ligand-receptor complex. These interactions can include hydrogen bonds, hydrophobic interactions, and van der Waals forces. The docking score, a measure of the binding affinity, is calculated to rank different binding poses and to compare the binding of different ligands to the same target.

Molecular Dynamics Simulations to Understand Binding Stability and Conformational Changes

Following molecular docking, molecular dynamics (MD) simulations can be performed to investigate the stability of the predicted ligand-receptor complex over time. MD simulations provide a detailed picture of the dynamic changes in the conformation of both the ligand and the protein upon binding. By simulating the movements of atoms and molecules over a period of time, researchers can assess the stability of the binding pose obtained from docking and identify any significant conformational changes that may occur. This information is crucial for a more accurate understanding of the binding mechanism.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For a series of 2-thioxoimidazolidin-4-one derivatives, a QSAR model could be developed to predict the biological activity of new, unsynthesized compounds.

The development of a QSAR model involves calculating a set of molecular descriptors for each compound that quantify its physicochemical properties, such as hydrophobicity, electronic properties, and steric effects. Statistical methods are then used to build a model that correlates these descriptors with the observed biological activity. A validated QSAR model can be a valuable tool in drug discovery, enabling the prioritization of compounds for synthesis and testing.

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, IR Frequencies)

Computational methods allow for the accurate prediction of spectroscopic properties, which are crucial for the structural elucidation of molecules. Techniques such as Density Functional Theory (DFT) and ab initio methods are used to calculate the electronic structure of a molecule, from which properties like NMR chemical shifts and IR vibrational frequencies can be derived. msstate.edu These theoretical calculations provide a powerful complement to experimental data, aiding in the assignment of complex spectra.

Nuclear Magnetic Resonance (NMR) Chemical Shifts: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts of this compound. The process involves optimizing the molecule's geometry and then calculating the magnetic shielding tensors for each nucleus. These values are then converted into chemical shifts by referencing them against a standard compound, typically tetramethylsilane (B1202638) (TMS).

The predicted shifts are sensitive to the computational method, basis set, and the solvent model used. For instance, the chemical shifts of protons and carbons in heterocyclic rings are influenced by the electronic environment, which can be accurately modeled. ipb.pt Substituents, such as the sec-butyl group in this compound, cause specific deviations in the chemical shifts of nearby nuclei, an effect that can be precisely quantified through computation. researchgate.net Comparing calculated shifts with experimental data helps confirm the proposed structure and assign specific resonances.

Infrared (IR) Frequencies: Similarly, the vibrational frequencies that correspond to peaks in an IR spectrum can be computed. After geometric optimization, a frequency calculation is performed, which yields the vibrational modes of the molecule. Key functional groups within this compound, such as the carbonyl (C=O) group, the thioamide (C=S) group, and the N-H bond, have characteristic stretching and bending frequencies. Computational models can predict these frequencies, although they are often scaled by a correction factor to better match experimental results due to approximations in the theoretical models.

Below is a representative table illustrating how predicted spectroscopic data for a related heterocyclic compound, a thiazolidine-2,4-dione derivative, is typically presented and compared with experimental values. nih.gov

| Functional Group | Predicted Wavenumber (cm⁻¹) (Scaled) | **Experimental Wavenumber (cm⁻¹) ** | Assignment |

| C=O (amide) | 1665 | 1668 | Carbonyl Stretch |

| C=O (ring) | 1682 | 1685 | Carbonyl Stretch |

| C-N | 1340 | 1336 | C-N Stretch |

| Aromatic C-H | 3115 | 3119 | C-H Stretch |

This table is illustrative and based on data for a related thiazolidinedione derivative to demonstrate the concept. nih.gov

In Silico ADMET Profiling (Absorption, Distribution, Metabolism, Excretion)

In the context of drug discovery, predicting the Absorption, Distribution, Metabolism, and Excretion (ADMET) properties of a compound is crucial for assessing its potential as a therapeutic agent. In silico ADMET profiling uses computational models to estimate these pharmacokinetic parameters, helping to identify promising candidates early in the development process and reduce the reliance on extensive experimental screening. beilstein-journals.orgnih.gov For this compound, these predictions can provide valuable insights into its likely behavior in a biological system.

Key ADMET Parameters:

Absorption: This is often predicted by evaluating a molecule's potential for human intestinal absorption (HIA) and its permeability across cell membranes, commonly modeled using Caco-2 cell permeability. nih.gov Lipophilicity (logP) and topological polar surface area (TPSA) are key descriptors used in these predictions. Compounds with good absorption profiles typically adhere to criteria like Lipinski's Rule of Five. nih.govmdpi.com

Distribution: This parameter describes how a compound spreads throughout the body. Important predictions include the volume of distribution (VD), plasma protein binding (PPB), and the ability to cross the blood-brain barrier (BBB). High PPB can limit the amount of free compound available to exert its effect, while BBB penetration is critical for drugs targeting the central nervous system.

Metabolism: Computational tools can predict the sites on a molecule most likely to be metabolized by cytochrome P450 (CYP) enzymes, which are crucial for drug clearance. Identifying potential metabolic liabilities is essential for optimizing a drug candidate's stability and duration of action.

Excretion: This involves predicting the clearance (CL) rate and half-life (T₁/₂) of the compound. These parameters determine how long the compound remains in the body and influence dosing regimens.

The following table presents typical in silico ADMET prediction data for a series of thiazolidine-2,4-dione derivatives, illustrating the types of parameters evaluated for compounds structurally related to this compound. nih.gov

| ADMET Parameter | Predicted Value/Classification | Significance |

| Human Intestinal Absorption (HIA) | Good | High probability of being absorbed from the gut. |

| Caco-2 Permeability | Positive | Indicates good permeability across the intestinal wall. |

| Blood-Brain Barrier (BBB) | Non-penetrant | Unlikely to cross into the brain. |

| Plasma Protein Binding (PPB) | >90% | High affinity for plasma proteins, may limit free concentration. |

| P-glycoprotein (PGP) Substrate | No | Not likely to be actively removed from cells by PGP efflux pump. |

| CYP2D6 Inhibitor | No | Low potential for drug-drug interactions involving this enzyme. |

| Clearance (CL) | Low | Expected to be cleared slowly from the body. |

| Half-life (T₁/₂) | > 2 hours | Indicates a potentially reasonable duration of action. |

This table is illustrative and based on data for related thiazolidinedione derivatives to demonstrate the concept. nih.gov

Mechanistic Investigations of Biological Activities in Model Systems

Enzyme Inhibition Studies and Mechanistic Insights

Derivatives of 2-thioxoimidazolidin-4-one have been identified as potent inhibitors of several key enzymes implicated in various disease pathologies. The following subsections detail the mechanistic insights into their inhibitory actions.

Ecto-5′-nucleotidase (h-e5′NT) is an enzyme that plays a crucial role in purinergic signaling by converting adenosine (B11128) monophosphate (AMP) to adenosine. Its overexpression is associated with pathological conditions such as hypoxia, inflammation, and various cancers. nih.govnih.gov A series of azomethine–thioxoimidazolidinone conjugates have been investigated for their inhibitory potential against this enzyme.

One notable derivative, (E)-3-((4-((3-methoxybenzyl)oxy)benzylidene)amino)-2-thioxoimidazolidin-4-one, demonstrated selective and significant inhibition of human ecto-5′-nucleotidase (h-e5′NT) with an IC50 value of 0.23 ± 0.08 μM. nih.govrsc.org In contrast, other derivatives, such as (E)-3-(((5-bromothiophen-2-yl)methylene)amino)-2-thioxoimidazolidin-4-one and 2-thioxo-3-((3,4,5-trimethoxybenzylidene)amino)imidazolidin-4-one, exhibited non-selective but potent inhibition against both human and rat forms of the enzyme. nih.govrsc.org

Table 1: Inhibitory Activity of 2-Thioxoimidazolidin-4-one Derivatives against Ecto-5′-Nucleotidase (h-e5′NT)

| Compound | Target Enzyme | IC50 (μM) | Selectivity |

|---|---|---|---|

| (E)-3-((4-((3-methoxybenzyl)oxy)benzylidene)amino)-2-thioxoimidazolidin-4-one | h-e5′NT | 0.23 ± 0.08 | Selective for human enzyme |

| (E)-3-(((5-bromothiophen-2-yl)methylene)amino)-2-thioxoimidazolidin-4-one | h-e5′NT and r-e5′NT | Potent | Non-selective |

| 2-thioxo-3-((3,4,5-trimethoxybenzylidene)amino)imidazolidin-4-one | h-e5′NT and r-e5′NT | Potent | Non-selective |

α-Glucosidase and α-amylase are key enzymes in carbohydrate digestion, and their inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Several studies have demonstrated the potential of 2-thioxoimidazolidin-4-one derivatives as inhibitors of these enzymes.

Kinetic analyses have been performed to understand the mode of inhibition. For instance, a study on 3-(substituted benzoyl)-2-thioxoimidazolidin-4-ones revealed that the most potent derivative acted as a mixed-type inhibitor of α-glucosidase. researchgate.net Lineweaver-Burk plot analysis is a common method used to determine the type of enzyme inhibition, such as competitive, non-competitive, or mixed. nih.goveurekaselect.com

Table 2: Glycosidase Inhibitory Activity of selected 2-Thioxoimidazolidin-4-one Derivatives

| Compound Derivative | Target Enzyme | IC50 (μM) | Reference Compound | IC50 of Reference (μM) |

|---|---|---|---|---|

| Derivative 2q | α-amylase | 96.63 | Acarbose | 131.63 |

| Derivative 2h | α-amylase | 125.27 | Acarbose | 131.63 |

The 2-thioxoimidazolidin-4-one scaffold has been explored for its ability to inhibit various protein kinases that are crucial in cancer cell signaling pathways.

EGFR and CDK2 Inhibition: Certain thioxoimidazolidinone derivatives have been identified as dual inhibitors of Epidermal Growth Factor Receptor (EGFR) and Cyclin-Dependent Kinase 2 (CDK2). researchgate.net One such derivative demonstrated potent inhibition of both EGFR and CDK2 with IC50 values of 0.098 µM and 0.087 µM, respectively. researchgate.net Another study reported novel 2-thioxoimidazolidin-4-one derivatives as dual inhibitors of EGFR and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.netnih.gov

PI3K/AKT Pathway Inhibition: The Phosphoinositide 3-kinase (PI3K)/AKT signaling pathway is frequently overactive in cancer. A study on 2-thioxoimadazolidin-4-one derivatives demonstrated their ability to inhibit the PI3K/AKT pathway at both the gene and protein levels in liver cancer cells. nih.gov Molecular docking studies suggested that these compounds could bind to the active sites of PI3K and AKT, thereby inhibiting their activity. nih.gov

The proteasome is a multi-subunit protein complex responsible for degrading unwanted or damaged proteins, and its inhibition is a validated strategy in cancer therapy. dovepress.com Research has identified 5-arylidene-2-thioxoimidazolidin-4-ones as novel, non-covalent inhibitors of the proteasome and immunoproteasome. nih.gov

These compounds were found to inhibit the chymotrypsin-like activities of the proteasome, specifically targeting the β5 subunit of the constitutive proteasome (β5c) and the β5 and β1 subunits of the immunoproteasome (β5i and β1i). nih.govscbt.com The inhibition was observed in the low micromolar range, and docking studies suggested a unique binding mode within the catalytic sites of these subunits. nih.gov

Table 3: Proteasome Subunit Inhibition by 2-Thioxoimidazolidin-4-one Derivatives

| Inhibited Subunits | Type of Proteasome | Inhibition Potency |

|---|---|---|

| β5c | Constitutive Proteasome | Low micromolar Ki values |

| β5i | Immunoproteasome | Low micromolar Ki values |

| β1i | Immunoproteasome | Low micromolar Ki values |

The biological activity of 2-thioxoimidazolidin-4-one derivatives is significantly influenced by the nature and position of substituents on the core ring structure.

For ecto-5′-nucleotidase inhibition , the substituents on the benzylidene ring at the 3-position play a crucial role in determining both the potency and selectivity of the compounds. nih.gov

In the case of glycosidase inhibition , the presence of specific functional groups on the aromatic ring can enhance the inhibitory activity against α-glucosidase and α-amylase. researchgate.net

For proteasome inhibition , the arylidene group at the 5-position of the 2-thioxoimidazolidin-4-one ring is a key feature for activity. Variations in the substituents on this aromatic ring can modulate the inhibitory potency against different proteasome subunits. nih.gov

The kinase inhibitory activity is also highly dependent on the substitution pattern. For instance, in dual EGFR/CDK2 inhibitors, specific moieties attached to the thioxoimidazolidinone core are essential for potent activity. researchgate.net

Mechanistic Studies of Anticancer Activity in Cell Lines (In Vitro)

The anticancer properties of 2-thioxoimidazolidin-4-one derivatives have been investigated in various cancer cell lines, revealing their ability to induce cell death through multiple mechanisms.

A study focusing on a promising 2-thioxoimidazolidin-4-one derivative in HepG2 human liver cancer cells demonstrated potent cytotoxic effects with an IC50 value of 0.017 µM. nih.gov The mechanistic investigations revealed the following:

Induction of Apoptosis: The compound induced apoptosis in a significant portion of the cancer cell population. nih.gov This was accompanied by an upregulation of pro-apoptotic genes such as p53, PUMA, and caspases 3, 8, and 9, and a downregulation of the anti-apoptotic gene Bcl-2. nih.gov

Cell Cycle Arrest: The derivative was found to arrest the cell cycle at the G2/M phase, which is a common mechanism for anticancer agents to halt cell proliferation. nih.gov

Inhibition of PI3K/AKT Pathway: As mentioned earlier, this compound effectively inhibited the PI3K/AKT signaling pathway, which is critical for cancer cell survival and growth. nih.gov

Another study on different 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives showed that one compound arrested liver cancer cells at the G0/G1 phase, while another arrested colon cancer cells at the S phase, both leading to apoptosis. nih.gov

Table 4: In Vitro Anticancer Mechanisms of a 2-Thioxoimidazolidin-4-one Derivative in HepG2 Cells

| Mechanism | Key Findings |

|---|---|

| Cytotoxicity | IC50 = 0.017 µM |

| Apoptosis Induction | Increased population of apoptotic cells |

| Gene Expression Modulation | Upregulation of p53, PUMA, Caspases 3, 8, 9; Downregulation of Bcl-2 |

| Cell Cycle Arrest | Arrest at G2/M phase |

| Signaling Pathway Inhibition | Inhibition of PI3K/AKT pathway |

Apoptosis Induction Mechanisms (e.g., Caspase Activation, Bcl-2 Family Modulation)

Studies on closely related 2-thioxoimidazolidin-4-one derivatives have demonstrated a significant capacity to induce apoptosis, or programmed cell death, in cancer cells. One highly potent derivative, 3-(sec-butyl)-5,5-dimethyl-2-thioxoimidazolidin-4-one, was found to induce apoptosis in human hepatoma (HepG2) cells by 19.35-fold compared to untreated control cells. uomustansiriyah.edu.iq The total percentage of apoptotic cells (both early and late-stage) increased from 0.59% in the control group to 11.42% in the treated group. uomustansiriyah.edu.iq

This pro-apoptotic effect is mediated through the intrinsic mitochondrial pathway. A key event in this pathway is the modulation of the B-cell lymphoma 2 (Bcl-2) family of proteins, which are critical regulators of apoptosis. mdpi.comresearchgate.net Treatment with the derivative leads to a significant downregulation of the anti-apoptotic protein Bcl-2. uomustansiriyah.edu.iq The inhibition of Bcl-2 disrupts the balance between pro- and anti-apoptotic proteins, favoring the release of cytochrome c from the mitochondria. nih.gov This, in turn, activates a cascade of cysteine-aspartic proteases known as caspases. Research has confirmed the upregulation of initiator caspases (Caspase-8 and Caspase-9) and the key executioner caspase (Caspase-3), which are responsible for the biochemical and morphological changes associated with apoptotic cell death. uomustansiriyah.edu.iq

Table 1: Effect of a 3-sec-butyl-2-thioxoimidazolidin-4-one derivative on Apoptosis in HepG2 Cells

| Parameter | Control Group | Treated Group | Fold Increase |

|---|---|---|---|

| Total Apoptotic Cells (%) | 0.59% | 11.42% | 19.35 |

Data derived from studies on 3-(sec-butyl)-5,5-dimethyl-2-thioxoimidazolidin-4-one. uomustansiriyah.edu.iq

Cell Cycle Arrest Analysis and Related Signaling Pathways (e.g., p53, PUMA)

In addition to inducing apoptosis, 2-thioxoimidazolidin-4-one derivatives can halt the proliferation of cancer cells by inducing cell cycle arrest. The 3-(sec-butyl)-5,5-dimethyl derivative was shown to arrest HepG2 cells at the G2/M phase of the cell cycle, increasing the cell population in this phase from 12.26% to 21.15%. nih.gov This prevents the cells from proceeding through mitosis, thereby inhibiting tumor growth. nih.gov

The tumor suppressor protein p53 and its downstream target, p53-upregulated modulator of apoptosis (PUMA), are pivotal in this process. tandfonline.comresearchgate.nettandfonline.com Upon treatment with the compound, the expression of the p53 gene is enhanced. uomustansiriyah.edu.iq Activated p53, in turn, transcriptionally activates the PUMA gene, a pro-apoptotic member of the Bcl-2 family. uomustansiriyah.edu.iqtandfonline.com The increased expression of PUMA further contributes to the apoptotic signal by inhibiting anti-apoptotic Bcl-2 proteins. uomustansiriyah.edu.iqtandfonline.com This integrated signaling network, linking cell cycle control with apoptosis, underscores the compound's potent anticancer activity.

Table 2: Cell Cycle Distribution of HepG2 Cells After Treatment

| Cell Cycle Phase | Control Group (%) | Treated Group (%) |

|---|---|---|

| G2/M Phase | 12.26% | 21.15% |

Data from studies on 3-(sec-butyl)-5,5-dimethyl-2-thioxoimidazolidin-4-one. nih.gov

Modulation of Gene and Protein Expression

The anticancer effects of 3-(sec-butyl)-2-thioxoimidazolidin-4-one derivatives are fundamentally driven by their ability to alter the expression of critical genes and proteins that regulate cell fate. As established, treatment leads to the upregulation of pro-apoptotic genes such as p53, PUMA, Caspase-3, Caspase-8, and Caspase-9. uomustansiriyah.edu.iq Conversely, it significantly impedes the expression of the anti-apoptotic gene Bcl-2. uomustansiriyah.edu.iq

These changes at the gene level are mirrored at the protein level. Western blot analyses have confirmed that the protein levels of Caspase-3 and Caspase-9 are elevated, while the level of Bcl-2 protein is decreased in treated cancer cells. nih.gov This modulation of gene and protein expression is a central mechanism through which these compounds shift the cellular balance from survival and proliferation towards apoptosis. uomustansiriyah.edu.iqnih.gov

Antioxidant Activation and Oxidative Stress Modulation (e.g., CAT, SOD, GSH)

Paradoxically, while many anticancer agents induce oxidative stress to kill cancer cells, some 2-thioxoimidazolidin-4-one derivatives exhibit a different mechanism. In in vivo studies using a solid Ehrlich carcinoma model, treatment with 3-(sec-butyl)-5,5-dimethyl-2-thioxoimidazolidin-4-one was shown to activate the body's own antioxidant defense systems. uomustansiriyah.edu.iq

Following treatment, the levels of key antioxidant enzymes, including Catalase (CAT) and Superoxide Dismutase (SOD), were significantly increased in the liver tissue of tumor-bearing mice. uomustansiriyah.edu.iqnih.gov Additionally, the level of reduced glutathione (B108866) (GSH), a critical non-enzymatic antioxidant, was also elevated. uomustansiriyah.edu.iq These antioxidants work in concert to neutralize reactive oxygen species (ROS), thereby reducing oxidative stress. nih.gov This suggests that the anticancer activity of this particular derivative may also involve protecting normal tissues from oxidative damage, a common side effect of cancer. uomustansiriyah.edu.iq

Table 3: Effect of a 3-sec-butyl-2-thioxoimidazolidin-4-one derivative on Antioxidant Levels In Vivo

| Antioxidant Marker | Effect of Treatment |

|---|---|

| Catalase (CAT) | Increased |

| Superoxide Dismutase (SOD) | Increased |

| Reduced Glutathione (GSH) | Increased |

Data derived from in vivo studies on 3-(sec-butyl)-5,5-dimethyl-2-thioxoimidazolidin-4-one. uomustansiriyah.edu.iq

Structure-Activity Relationship (SAR) for Anticancer Effects

The biological activity of 2-thioxoimidazolidin-4-one derivatives is highly dependent on the nature of the substituents attached to the core heterocyclic ring. nih.govnih.gov Structure-activity relationship (SAR) studies aim to understand how different chemical groups influence the anticancer potency.

For derivatives substituted at the N-3 position, the type of substituent is crucial. Comparing the activity of various N-3 substituted analogs against HepG2 cells revealed that the presence of a sec-butyl group (as part of the 3-(sec-butyl)-5,5-dimethyl-2-thioxoimidazolidin-4-one structure) resulted in exceptionally high potency (IC₅₀ = 0.017 µM). uomustansiriyah.edu.iq In contrast, derivatives with other substituents, such as a methyl group, showed significantly lower activity. nih.gov This indicates that the size, shape, and lipophilicity of the N-3 substituent play a determining role in the compound's ability to interact with its biological targets and exert a cytotoxic effect. The thiohydantoin ring itself is a key pharmacophore, but its anticancer efficacy is fine-tuned by the specific nature of its appended functional groups. nih.gov

Mechanistic Studies of Antimicrobial Activity in Microbial Models (In Vitro)

While the 2-thioxoimidazolidin-4-one scaffold is known to be a component of various compounds with biological activities, specific data on the antimicrobial effects of this compound remains limited.

Antibacterial Activity (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Bacillus subtilis, Sarcina lutea)

Research into other derivatives within the broader 2-thioxoimidazolidin-4-one class has shown potential antibacterial activity. For instance, certain derivatives have been evaluated against clinical isolates of Staphylococcus aureus, demonstrating the ability to inhibit bacterial growth and biofilm formation. nih.gov However, comprehensive studies detailing the in vitro activity of this compound specifically against a wide panel of bacteria, including Gram-positive species like Staphylococcus aureus and Bacillus subtilis, and Gram-negative species such as Escherichia coli and Pseudomonas aeruginosa, are not extensively documented in the current literature. Further investigation is required to determine its specific antibacterial spectrum and potency.

Antifungal Activity (e.g., Candida albicans, Aspergillus flavus, Aspergillus niger)

The antifungal potential of the 2-thioxoimidazolidin-4-one scaffold, to which this compound belongs, has been explored against a variety of fungal pathogens. While specific data on the sec-butyl derivative is limited, studies on analogous compounds provide insight into the antifungal spectrum of this chemical class.